molecular formula C10H6IN3O4 B5987455 N-(5-iodopyridin-2-yl)-5-nitrofuran-2-carboxamide

N-(5-iodopyridin-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B5987455
M. Wt: 359.08 g/mol
InChI Key: NCVZYHXEFKWJSY-UHFFFAOYSA-N
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Description

N-(5-iodopyridin-2-yl)-5-nitrofuran-2-carboxamide: is a complex organic compound that features both a pyridine and a furan ring, each substituted with iodine and nitro groups, respectively

Properties

IUPAC Name

N-(5-iodopyridin-2-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6IN3O4/c11-6-1-3-8(12-5-6)13-10(15)7-2-4-9(18-7)14(16)17/h1-5H,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVZYHXEFKWJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodopyridin-2-yl)-5-nitrofuran-2-carboxamide typically involves multiple steps:

    Iodination of Pyridine: The starting material, pyridine, is iodinated at the 5-position using iodine and a suitable oxidizing agent.

    Nitration of Furan: Furan is nitrated at the 5-position using a nitrating mixture, such as concentrated nitric acid and sulfuric acid.

    Amide Formation: The iodinated pyridine and nitrated furan are then coupled through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the furan ring can undergo further oxidation to form various oxidative derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of N-(5-iodopyridin-2-yl)-5-aminofuran-2-carboxamide.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a molecular probe to study biological processes involving nitro and iodine functionalities.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Analytical Chemistry: Employed in the development of analytical methods for detecting and quantifying related compounds.

Mechanism of Action

The mechanism by which N-(5-iodopyridin-2-yl)-5-nitrofuran-2-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. The nitro group can participate in redox reactions, while the iodine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-iodopyridin-2-yl)acetamide: Similar in structure but lacks the nitro group and furan ring.

    5-nitrofuran-2-carboxamide: Similar but lacks the iodopyridinyl group.

Uniqueness

N-(5-iodopyridin-2-yl)-5-nitrofuran-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both iodine and nitro groups in a single molecule allows for diverse chemical transformations and interactions, making it a versatile compound in various research and industrial applications.

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